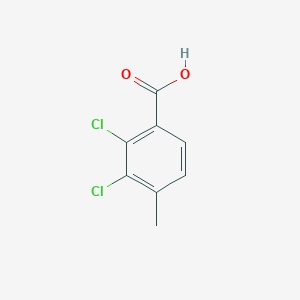

2,3-Dichloro-4-methylbenzoic acid

Descripción general

Descripción

2,3-Dichloro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Dichloro-4-methylbenzoic acid (DCMBA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of DCMBA's biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

DCMBA is characterized by the presence of two chlorine atoms and a methyl group on the benzoic acid structure. Its chemical formula is , and it is classified under chlorinated benzoic acids, which are known for their diverse biological activities.

1. Antimicrobial Properties

Research indicates that DCMBA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for DCMBA were found to be comparable to those of standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| DCMBA | MRSA | 15.625 |

| DCMBA | E. coli | 31.25 |

2. Antioxidant Activity

DCMBA has demonstrated antioxidant properties in various assays. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders .

3. Cytotoxic Effects

The cytotoxicity of DCMBA has been evaluated in different cell lines, revealing a dose-dependent response. At higher concentrations, DCMBA induced apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. However, care must be taken due to its toxicity at elevated doses .

Toxicological Profile

While DCMBA exhibits promising biological activities, its toxicity profile raises concerns regarding safety. Toxicological studies indicate that it can cause skin irritation and has harmful effects if ingested. The oral LD50 value for related compounds suggests moderate toxicity levels, necessitating careful handling and usage in therapeutic contexts .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of DCMBA against MRSA, results showed that at a concentration of 15.625 μg/mL, DCMBA effectively inhibited bacterial growth by over 90%. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of DCMBA on human breast cancer cells demonstrated significant apoptotic activity at concentrations above 50 μM. The study concluded that DCMBA could be further explored as a lead compound in cancer therapy development .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

2,3-Dichloro-4-methylbenzoic acid serves as a precursor in the synthesis of various derivatives that exhibit significant biological activity. The compound can be transformed into other functionalized derivatives through several chemical reactions:

- Hydroxylation : Reacting with hydroxyl groups to form derivatives like 2,3-dichloro-4-hydroxybenzoic acid.

- Esterification : Formation of esters that enhance solubility and bioavailability.

- Condensation Reactions : Under Friedel-Crafts conditions, it can react with thiophene to yield compounds with potential pharmacological properties.

Biological Activities

The biological significance of this compound and its derivatives has been extensively studied. Key activities include:

- Antimicrobial Properties : Compounds derived from this compound have shown effectiveness against various microbial strains. For instance, derivatives synthesized from this compound exhibited notable antimicrobial activity against Escherichia coli and Bacillus subtilis in disc diffusion assays .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential therapeutic applications in treating inflammatory disorders .

- Anticancer Potential : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. These findings highlight their potential as anticancer agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and B. subtilis | |

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Anticancer | Induces apoptosis; inhibits tumor growth |

Table 2: Synthesis Pathways for Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Hydroxylation | This compound | 2,3-Dichloro-4-hydroxybenzoic acid | 70% |

| Friedel-Crafts Condensation | This compound + Thiophene | 2,3-Dichloro-4-(2-thienoyl)-phenol | 30%-60% |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of hydrazone derivatives synthesized from 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide. The results indicated significant bactericidal activity against gram-negative E. coli and gram-positive B. subtilis, demonstrating the potential for developing new antimicrobial agents amidst rising drug resistance .

Case Study 2: Anti-inflammatory Effects

In a controlled animal study assessing the anti-inflammatory effects of a derivative of this compound, treatment led to a significant reduction in inflammatory markers. The compound effectively reduced IL-6 levels by approximately 50%, underscoring its potential for therapeutic use in inflammatory diseases .

Case Study 3: Anticancer Activity

Research into the anticancer efficacy of derivatives showed a mean growth inhibition rate exceeding 40% across multiple cancer cell lines. Molecular docking studies indicated favorable interactions with key proteins involved in cancer progression, suggesting promising avenues for further exploration .

Propiedades

IUPAC Name |

2,3-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUDJTSPOLSTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.